![molecular formula C16H19F3N2O B5551039 8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)
8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one often involves intricate steps that introduce the spirocyclic and diaza components, key to their chemical identity. For instance, the synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and 8-benzyl-4-(p-substituted-benzyl)-1,4,8-triazaspiro[4.5]decan-2-ones involves Michael addition reactions followed by cyclization processes (Caroon et al., 1981), (Feliu et al., 2004).
Molecular Structure Analysis
The molecular structure of related spiropiperidine compounds, such as 8-benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.0^2,6]dec-4-ene, showcases a complex architecture involving spiro and diaza frameworks (Quadrelli et al., 2011). The structure-property relationship studies of similar compounds provide insights into how the substitution patterns and molecular conformations influence their chemical behavior and potential biological activities (Lazic et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of the spirocyclic and diaza motifs in compounds like 8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one is often explored through reactions such as electrophilic ipso-halocyclization, which can introduce trifluoromethylated functionalities, enhancing the compound's utility in further chemical transformations (Wang et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, of compounds within this chemical family, can be deduced from their molecular structure and substituent patterns. For instance, the crystalline structure of related compounds provides insights into their stability and interactions, which are crucial for understanding their behavior in different environments and potential applications (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are influenced by the compound's structural features. For example, the introduction of trifluoromethyl groups can significantly affect the electron distribution within the molecule, impacting its reactivity and interactions with biological targets (Han et al., 2014).
properties
IUPAC Name |
8-[[3-(trifluoromethyl)phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O/c17-16(18,19)13-3-1-2-12(8-13)10-21-6-4-15(5-7-21)9-14(22)20-11-15/h1-3,8H,4-7,9-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZWKUBCQHUDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(Trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.